molecular formula C22H22N4O4S2 B11594281 methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate

methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate

Cat. No.: B11594281
M. Wt: 470.6 g/mol
InChI Key: QANRHDQKBGTNTM-UHFFFAOYSA-N
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Description

Methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization. The synthetic routes typically involve:

    Formation of the core structure: This step may involve cyclization reactions under specific conditions to form the tetracyclic core.

    Functionalization: Introduction of the phenyl, propan-2-yl, oxa, and thia groups through various organic reactions such as alkylation, oxidation, and substitution.

    Final esterification: The final step involves the esterification of the sulfanyl group with methyl acetate under acidic or basic conditions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

Methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway modulation: It could influence biochemical pathways by acting as an inhibitor or activator of key enzymes.

    Cellular effects: The compound may affect cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar compounds to methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate include:

    Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxybenzoate: A compound with a similar ester functional group and aromatic structure.

    2-Hydroxy-2-methylpropiophenone: Shares the methyl and phenyl groups but differs in the overall structure and functional groups.

    Coumarins: A class of compounds with a similar aromatic core but different functional groups and biological activities.

These comparisons highlight the uniqueness of methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate

InChI

InChI=1S/C22H22N4O4S2/c1-12(2)15-9-14-16(10-30-15)32-20-18(14)19(28)25(13-7-5-4-6-8-13)21-23-24-22(26(20)21)31-11-17(27)29-3/h4-8,12,15H,9-11H2,1-3H3

InChI Key

QANRHDQKBGTNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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